(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo-pyrimidine core and the introduction of the hydroxy-methoxyphenyl and imino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis process is adapted to industrial conditions, which may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Uniqueness
(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its thiadiazolo-pyrimidine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-amino-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N4O3S/c1-8(2)15-19-20-13(17)10(14(22)18-16(20)24-15)6-9-4-5-11(21)12(7-9)23-3/h4-8H,17H2,1-3H3/b9-6- |
InChI Key |
JESWAFMEAROCRD-TWGQIWQCSA-N |
Isomeric SMILES |
CC(C)C1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=CC(=O)C(=C3)OC)N |
Canonical SMILES |
CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N |
Origin of Product |
United States |
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